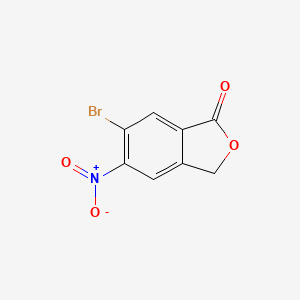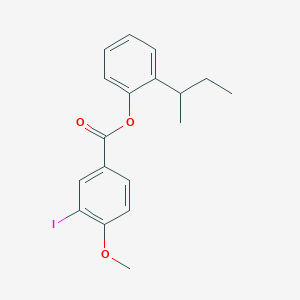
2-(Butan-2-yl)phenyl 3-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-butylphenyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.24613 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with iodine and methoxy groups.
Métodos De Preparación
The synthesis of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-sec-butylphenyl 4-methoxybenzoate using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-80°C to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-sec-butylphenyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The sec-butyl group can be oxidized to a sec-butyl alcohol or a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form a cyclohexane derivative.
Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas with a palladium catalyst. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-sec-butylphenyl 3-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its target. The sec-butyl group provides hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
2-sec-butylphenyl 3-iodo-4-methoxybenzoate can be compared with similar compounds such as:
2-sec-butylphenyl 4-methoxybenzoate: Lacks the iodine substitution, which may result in different reactivity and binding properties.
2-sec-butylphenyl 3-chloro-4-methoxybenzoate: Contains a chlorine atom instead of iodine, leading to variations in chemical reactivity and biological activity.
2-sec-butylphenyl 3-iodo-4-hydroxybenzoate: The methoxy group is replaced by a hydroxyl group, affecting the compound’s solubility and hydrogen bonding capabilities.
The uniqueness of 2-sec-butylphenyl 3-iodo-4-methoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H19IO3 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
(2-butan-2-ylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C18H19IO3/c1-4-12(2)14-7-5-6-8-16(14)22-18(20)13-9-10-17(21-3)15(19)11-13/h5-12H,4H2,1-3H3 |
Clave InChI |
FLZSXOKWGZIUAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)
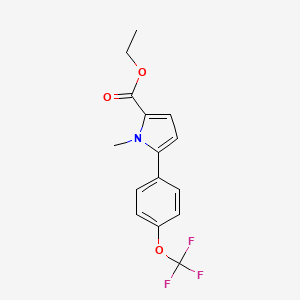
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
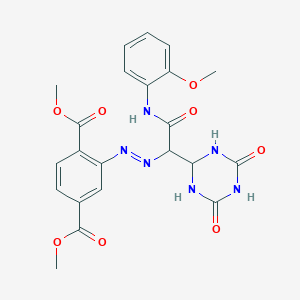


![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
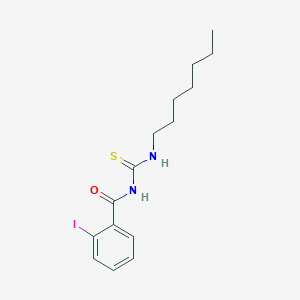

![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)
